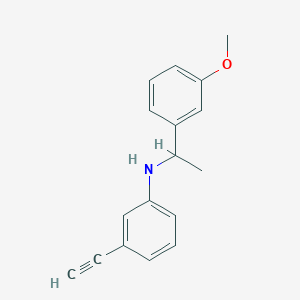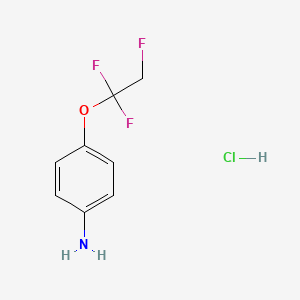
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is an organic compound that features a benzene ring substituted with a trifluoroethoxy group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted benzeneamines.
Wissenschaftliche Forschungsanwendungen
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzenamine
- 4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
Uniqueness
4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is unique due to its specific substitution pattern and the presence of both trifluoroethoxy and amine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H9ClF3NO |
|---|---|
Molekulargewicht |
227.61 g/mol |
IUPAC-Name |
4-(1,1,2-trifluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-5-8(10,11)13-7-3-1-6(12)2-4-7;/h1-4H,5,12H2;1H |
InChI-Schlüssel |
CDJVSHGXQPTSCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC(CF)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
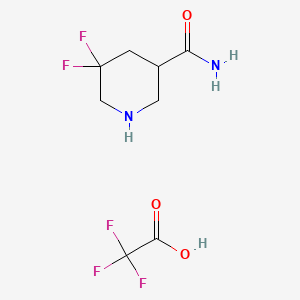

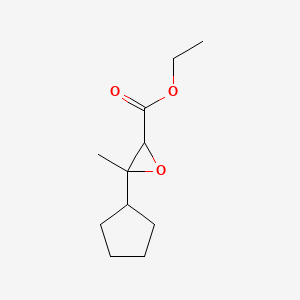


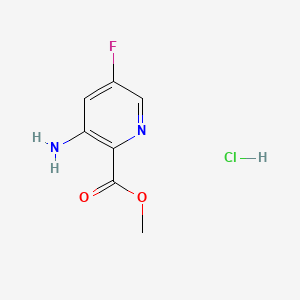

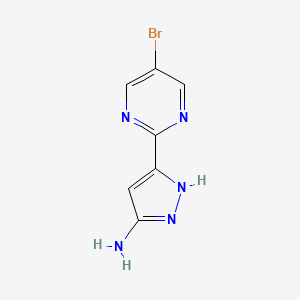
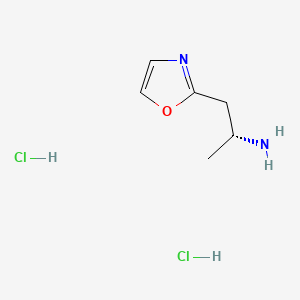
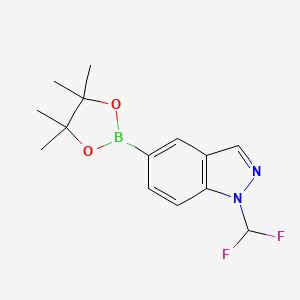
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
